Product packaging for 2-Methyl-5alpha-androst-2-en-17-one(Cat. No.:)

2-Methyl-5alpha-androst-2-en-17-one

Cat. No.: B13422603
M. Wt: 286.5 g/mol
InChI Key: NSDSMSIUAXSONQ-YLQUGHGXSA-N
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Description

Role as a Precursor in Steroid Biosynthesis Pathways

While 2-Methyl-5α-androst-2-en-17-one (B568814) is a synthetic steroid, its metabolism is intertwined with the natural pathways of endogenous androgens.

2-Methyl-5α-androst-2-en-17-one is structurally a derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.orgmdpi.com The metabolism of androgens like testosterone (B1683101) and androstenedione (B190577) typically involves conversion to more potent forms like DHT or to metabolites that are eventually excreted. wikipedia.orgnih.gov The metabolic pathways of 2-Methyl-5α-androst-2-en-17-one are expected to follow similar routes, undergoing modifications by the same enzymes that act on endogenous steroids.

The enzyme 5α-reductase is pivotal in androgen metabolism, catalyzing the conversion of testosterone to the more biologically active DHT. nih.govunifi.it Given that 2-Methyl-5α-androst-2-en-17-one already possesses a 5α-configuration, the direct action of 5α-reductase on its core structure is not a primary metabolic step. However, the broader enzymatic environment, which includes various reductase and dehydrogenase enzymes, plays a significant role in its subsequent transformations.

In Vitro Enzymatic Transformations and Metabolic Profiling

Laboratory studies using various biological systems have been instrumental in identifying the metabolic products of 2-Methyl-5α-androst-2-en-17-one.

A key metabolic reaction for 17-ketosteroids is the reduction of the ketone group at the C-17 position. This conversion is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), a family of enzymes that reversibly convert 17-ketosteroids to their corresponding 17β-hydroxy forms. wikipedia.org In the case of 2-Methyl-5α-androst-2-en-17-one, 17β-HSD activity would lead to the formation of the corresponding alcohol, 2-methyl-5α-androst-2-en-17β-ol.

Metabolic studies have successfully identified several transformation products of 2-Methyl-5α-androst-2-en-17-one. Following administration, a number of metabolites have been detected in urine. nih.govresearchgate.netdshs-koeln.de The major metabolites identified include hydroxylated and reduced derivatives, indicating that the compound undergoes significant biotransformation.

Specifically, the following metabolites have been characterized:

2α-hydroxy-5α-androst-3-en-17-one (M1) researchgate.net

2β,3α-dihydroxy-5α-androstan-17-one (M2) researchgate.netdshs-koeln.de

3α,4β-dihydroxy-5α-androstan-17-one (M3) researchgate.net

The formation of these metabolites suggests the involvement of various hydroxylase and reductase enzymes. The presence of dihydroxy metabolites points to a complex series of reactions that modify the A-ring of the steroid. researchgate.net Interestingly, studies have also reported the unexpected presence of metabolites with a 5β-configuration, a conversion that is not commonly observed for 5α-steroids. nih.govresearchgate.net

Table 1: Identified Metabolites of 2-Methyl-5α-androst-2-en-17-one

Metabolite NameAbbreviationReference
2α-hydroxy-5α-androst-3-en-17-oneM1 researchgate.net
2β,3α-dihydroxy-5α-androstan-17-oneM2 researchgate.netdshs-koeln.de
3α,4β-dihydroxy-5α-androstan-17-oneM3 researchgate.net

For steroids and their metabolites to be excreted from the body, they are often conjugated to make them more water-soluble. wikipedia.org The primary conjugation pathways are glucuronidation and sulfation. wikipedia.org Studies have shown that the metabolites of 2-Methyl-5α-androst-2-en-17-one are excreted in urine primarily as glucuronic acid conjugates. researchgate.net This indicates that after the initial phase I metabolic transformations (hydroxylation and reduction), the resulting metabolites undergo phase II conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs). The sulfation of these metabolites is another potential pathway, as sulfotransferases (SULTs) are also involved in steroid metabolism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B13422603 2-Methyl-5alpha-androst-2-en-17-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-17H,5-12H2,1-3H3/t14-,15+,16+,17+,19+,20+/m1/s1

InChI Key

NSDSMSIUAXSONQ-YLQUGHGXSA-N

Isomeric SMILES

CC1=CC[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C1)C)C

Canonical SMILES

CC1=CCC2CCC3C4CCC(=O)C4(CCC3C2(C1)C)C

Origin of Product

United States

Chemical Synthesis Methodologies and Strategies for 2 Methyl 5α Androst 2 En 17 One

Total Synthesis Approaches to the 2-Methyl-5α-androst-2-en-17-one (B568814) Core Structure

While total synthesis offers the flexibility to introduce various functionalities, the complexity of the steroidal backbone with its multiple stereocenters makes this a challenging and less common approach for this specific compound compared to partial synthesis.

Information regarding the total synthesis of 2-Methyl-5α-androst-2-en-17-one from non-steroidal precursors is not extensively available in publicly accessible literature. The focus of synthetic efforts has predominantly been on the modification of existing steroid skeletons.

The introduction of the Δ2-double bond in the androstane (B1237026) core is a critical step. This is typically achieved through elimination reactions of a suitable leaving group at either the C2 or C3 position of the steroid's A-ring. The regioselectivity of this elimination is crucial to avoid the formation of the isomeric Δ3-unsaturated product. The stereochemistry of the starting material and the choice of reagents and reaction conditions play a pivotal role in directing the formation of the desired Δ2-isomer.

Across all synthetic steps, the optimization of reaction conditions is paramount to maximize the yield and purity of 2-Methyl-5α-androst-2-en-17-one. This includes careful selection of solvents, temperature, reaction time, and catalysts to minimize side reactions and facilitate purification of the final product.

Partial Synthesis Routes from Readily Available Steroidal Precursors

Partial synthesis from commercially available steroids such as 5α-androsterone and epiandrosterone (B191177) is the more practical and widely documented approach for obtaining the core structure of the target molecule.

A common method for the synthesis of the unmethylated core, 5α-androst-2-en-17-one, involves the sulfonylation of the 3-hydroxyl group of 5α-androsterone followed by an elimination reaction.

The 3α-hydroxyl group of 5α-androsterone is first converted to a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. Treatment of the resulting sulfonate with a base then induces an E2 elimination to form the C2-C3 double bond. The choice of base and solvent is critical to favor the desired elimination pathway and to achieve a high yield of the Δ2-alkene. One reported method involves the sulfonylation of 5α-androsterone, followed by elimination of the resulting benzenesulfonic acid using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Optimization of this elimination step, including reaction temperature, time, and solvent volume, has been shown to afford the desired 5α-androst-2-en-17-one in high yield.

Starting MaterialReagentsKey StepsProduct
5α-Androsterone1. Benzenesulfonyl chloride, pyridine; 2. 4-Dimethylaminopyridine (DMAP)Sulfonylation of the 3α-hydroxyl group, followed by base-catalyzed elimination.5α-Androst-2-en-17-one

An alternative and efficient route to 5α-androst-2-en-17-one utilizes epiandrosterone as the starting material. Epiandrosterone possesses a 3β-hydroxyl group, which upon conversion to a p-toluenesulfonate (tosylate), is well-positioned for a facile β-elimination.

An industrial production method describes the dissolution of epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent, followed by a β-elimination reaction at elevated temperatures (120-145°C) to yield 5α-androst-2-en-17-one. medchemexpress.com This method is noted for its simplicity and avoidance of isomeric byproducts. medchemexpress.com

Starting MaterialReagentsKey StepsProduct
Epiandrosterone1. p-Toluenesulfonyl chloride, pyridine; 2. MonomethylpyridineTosylation of the 3β-hydroxyl group, followed by thermal β-elimination.5α-Androst-2-en-17-one

Industrial-Scale Synthetic Considerations

The industrial production of 5α-androst-2-ene-17-one, a related androstane, is crucial as it serves as a key intermediate in the synthesis of various pharmaceuticals. google.com One patented industrial method for 5α-androst-2-ene-17-one involves the β-elimination reaction of epiandrosterone p-toluenesulfonate. google.com This process is advantageous due to its use of simple and readily available raw materials, as well as its operational simplicity. google.com The reaction is typically carried out in a monomethylpyridine solvent at temperatures ranging from 120°C to 145°C. google.com A significant benefit of this method is that it avoids the formation of the 3,4-double bond isomer, which can be a problematic impurity. google.com The crude product is then purified by recrystallization from a mixture of water and a pure solvent. google.com

Another synthetic approach for a similar compound, 5a-androst-2-en-17-one, involves the sulfonylation of 5α-androsterone followed by the elimination of benzenesulfonic acid, catalyzed by 4-dimethylaminopyridine. gychbjb.com The optimization of this reaction has demonstrated a total yield of 92.2%. gychbjb.com

The synthesis of related complex steroids, such as 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one (Oxandrolone), also presents industrial challenges. google.commdpi.com For instance, the synthesis of the starting material, 17β-hydroxy-17α-methyl-5α-androst-1-ene-3-one, often results in low yields. google.com Furthermore, some historical synthetic methods for these types of compounds have utilized hazardous reagents like carbon tetrachloride and osmium tetroxide, which are not suitable for large-scale industrial production due to health and environmental concerns. google.com

Industrial Synthesis Parameters for 5α-androst-2-ene-17-one
ParameterConditionReference
Starting MaterialEpiandrosterone p-toluenesulfonate google.com
SolventMonomethylpyridine (e.g., 2-picoline, 3-picoline, 4-picoline) google.com
Reaction Typeβ-elimination google.com
Temperature Range120°C - 145°C (Optimal: 128°C - 140°C) google.com
PurificationRecrystallization from a moisture and pure mixed solvent google.com

Stereochemical Control in 2-Methyl-5α-androst-2-en-17-one Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 2-Methyl-5α-androst-2-en-17-one, as different stereoisomers can exhibit vastly different biological activities. researchgate.net

Asymmetric synthesis is a key strategy to produce enantiomerically pure compounds. researchgate.net This can be achieved through several methods, including the use of chiral substrates, reagents, solvents, or catalysts. researchgate.net In the context of steroid synthesis, diastereoselective reactions are often employed to control the stereochemistry at multiple centers. For example, in the synthesis of 17α-amino-5α-androst-2-ene from epiandrosterone, the reduction of the 17-keto group with sodium borohydride (B1222165) proceeds stereospecifically to yield the 17β-hydroxy derivative. researchgate.net Subsequent nucleophilic substitution of the 17β-tosyloxy group with an azide (B81097) ion via an SN2 mechanism inverts the configuration at C-17, leading to the 17α-azido compound with high stereoselectivity. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This method is particularly valuable when a suitable chiral starting material is not available or when catalytic asymmetric methods are not effective for a specific substrate. williams.edu

While specific examples of chiral auxiliaries used directly in the synthesis of 2-Methyl-5α-androst-2-en-17-one are not detailed in the provided search results, the principles of their application are broadly relevant to steroid synthesis. For instance, oxazolidinones, introduced by Evans, are widely used chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions, enabling the precise control of stereochemistry. wikipedia.orgwilliams.edu Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of carbonyl compounds. wikipedia.org

Catalytic methods also play a crucial role in stereoselective synthesis. sfu.ca Chiral catalysts can be used in smaller quantities to generate large amounts of a chiral product. sfu.ca For example, chiral Schiff base-metal complexes have been shown to catalyze Diels-Alder reactions with good yield and enantioselectivity. sfu.ca In the synthesis of related steroidal structures, catalytic hydrogenation is a common method for establishing specific stereochemistry.

Key Stereoselective Methods in Steroid Synthesis
MethodDescriptionExample ApplicationReference
Diastereoselective ReductionUse of a reducing agent to selectively form one diastereomer.Reduction of a 17-keto group to a 17β-hydroxy group using NaBH4. researchgate.net
SN2 Reaction with InversionNucleophilic substitution at a chiral center leading to inversion of stereochemistry.Substitution of a 17β-tosyloxy group with azide to form a 17α-azido group. researchgate.net
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a stereoselective reaction.Evans oxazolidinones for asymmetric alkylation and aldol reactions. wikipedia.orgwilliams.edu
Asymmetric CatalysisUse of a chiral catalyst to produce an enantiomerically enriched product.Chiral Schiff base-metal complexes in Diels-Alder reactions. sfu.ca

Biosynthetic Pathways and Enzymatic Transformations of 2 Methyl 5α Androst 2 En 17 One

In Vitro Enzymatic Transformations and Metabolic Profiling

Investigation of 5β-Configuration Metabolite Formation from a 5α-Steroid

A significant and unexpected finding in the metabolism of the closely related 5α-androst-2-en-17-one is the formation of metabolites with a 5β-configuration researchgate.netnih.govnih.gov. This is a noteworthy observation because the substrate possesses a 5α-configuration, and the conversion from a 5α to a 5β steroid has not been previously reported researchgate.netnih.govnih.gov.

In a study investigating the in vivo metabolism of 5α-androst-2-en-17-one, researchers identified several urinary metabolites. Among the more than 15 metabolites detected, a surprising discovery was the presence of steroids with a 5β-configuration researchgate.netnih.govnih.gov. This finding challenges the conventional understanding of steroid metabolism, which generally holds that the 5α- and 5β-pathways are distinct and irreversible.

The administration of the 5α-configured steroid was found to have a significant impact on the endogenous levels of etiocholanolone (B196237) and 5β-androstanediol, both of which are 5β-steroids researchgate.netnih.govnih.gov. This suggests that the administered compound, or its metabolites, may influence the activity of enzymes involved in the 5β-pathway.

The main urinary metabolites identified in studies of 5α-androst-2-en-17-one include 2α-hydroxy-5α-androst-3-en-17-one, 2β,3α-dihydroxy-5α-androstan-17-one, and 3α,4β-dihydroxy-5α-androstan-17-one nih.gov. The formation of these hydroxylated and reduced metabolites is a key aspect of the body's mechanism to detoxify and eliminate the compound.

Mechanisms of Enzymatic Conversion and Stereospecificity

The enzymatic conversion of 2-Methyl-5α-androst-2-en-17-one (B568814) is governed by the principles of enzyme-substrate interactions and the inherent stereospecificity of the involved enzymes. The presence of the 2-methyl group can influence how the steroid fits into the active site of metabolizing enzymes, potentially altering the rate and outcome of the reactions compared to its unmethylated counterpart.

Characterization of Enzyme-Substrate Interactions

The metabolism of steroids is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs) and by various hydroxysteroid dehydrogenases (HSDs). The interaction between the steroid substrate and the enzyme's active site is a critical determinant of the metabolic outcome.

The active sites of these enzymes are highly specific, and small changes in the substrate structure, such as the addition of a methyl group, can significantly affect binding and catalysis. The 2-methyl group of 2-Methyl-5α-androst-2-en-17-one would likely influence its orientation within the active site of metabolizing enzymes. This, in turn, can dictate which positions on the steroid nucleus are accessible for hydroxylation or reduction.

For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) play a crucial role in the metabolism of androgens and estrogens. These enzymes exhibit different active site forms and volumes, which contributes to their substrate specificity researchgate.net. The presence of a methyl group at the C2 position could favor binding to certain HSD isoforms over others, thereby directing the metabolic pathway.

Stereochemical Outcomes of Biotransformations

The stereochemistry of the metabolites of 2-Methyl-5α-androst-2-en-17-one is a direct result of the stereospecificity of the enzymes involved in its biotransformation.

Hydroxylation: Cytochrome P450 enzymes are responsible for the hydroxylation of steroids at various positions. The regio- and stereoselectivity of these reactions are determined by the specific P450 isoform and the way the substrate is oriented in the active site researchgate.netnih.gov. For example, directed evolution studies of P450 enzymes have shown that it is possible to control the position and stereochemistry of hydroxylation on the steroid nucleus researchgate.netnih.gov. The metabolism of 5α-androst-2-en-17-one to 2α- and 2β-hydroxylated metabolites indicates the involvement of specific P450s that can access these positions nih.gov. The 2-methyl group would likely influence which of these stereoisomers is preferentially formed.

Reduction: The reduction of the A-ring of steroids is catalyzed by 5α- and 5β-reductases, leading to metabolites with distinct stereochemistry at the A/B ring junction. The formation of 5β-metabolites from a 5α-steroid is a particularly intriguing stereochemical outcome. While the exact mechanism for this conversion is yet to be fully elucidated, it suggests the possibility of a novel enzymatic pathway or a previously uncharacterized activity of a known enzyme researchgate.netnih.govnih.gov.

The reduction of the 17-keto group is catalyzed by 17β-HSDs, which typically produce a 17β-hydroxyl group. Similarly, the reduction of the 3-keto group, which can be formed after the saturation of the A-ring double bond, is catalyzed by 3α- and 3β-HSDs, leading to the formation of 3α- or 3β-hydroxy metabolites. The specific stereochemical outcome of these reductions is dependent on the particular HSD isoform involved and its preference for the orientation of the substrate.

Molecular Interactions and Biological Activity Mechanisms of 2 Methyl 5α Androst 2 En 17 One

Receptor Binding Studies

The biological effects of 2-Methyl-5α-androst-2-en-17-one (B568814) are primarily initiated through its binding to intracellular steroid hormone receptors. These interactions are dictated by the steroid's three-dimensional structure, which determines its affinity and selectivity for various receptors, thereby influencing its pharmacological profile.

Androgen Receptor (AR) Binding Affinity and Selectivity

While specific binding affinity data for 2-Methyl-5α-androst-2-en-17-one to the androgen receptor (AR) is not extensively documented in publicly available research, the binding characteristics can be inferred from studies on structurally related androgens. The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics. nih.gov The affinity of a steroid for the AR is a key determinant of its androgenic and anabolic potency.

Studies on various anabolic-androgenic steroids (AAS) have established a hierarchy of relative binding affinities (RBA) to the AR. For instance, the synthetic androgen methyltrienolone (B1676529) (MT) is often used as a reference standard in competitive binding assays due to its high affinity for the AR. oup.com In such assays, steroids like 19-nortestosterone (nandrolone) and methenolone (B1676379) (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) have demonstrated strong binding to the AR in both skeletal muscle and prostate tissues. oup.comhoustonmethodist.orgoup.com Conversely, other steroids exhibit weaker binding to the AR. oup.com The binding affinity is also influenced by the local metabolic environment; for example, the lower RBA of dihydrotestosterone (B1667394) (DHT) in muscle compared to the prostate is attributed to its rapid conversion to metabolites with low AR affinity. oup.com The 5α-reduction of testosterone (B1683101) to DHT generally increases binding affinity, a modification already present in the core structure of 2-Methyl-5α-androst-2-en-17-one. nih.gov

Table 1: Relative Binding Affinities (RBA) of Selected Anabolic-Androgenic Steroids to the Androgen Receptor (AR) in Different Tissues Data is compiled from studies on various anabolic-androgenic steroids and is intended for comparative purposes. Specific RBA for 2-Methyl-5α-androst-2-en-17-one is not available.

Compound RBA in Rat Skeletal Muscle (relative to MT) RBA in Rat Prostate (relative to MT)
Methyltrienolone (MT) 1.00 1.00
19-Nortestosterone > MT > MT
Methenolone < 19-Nortestosterone < 19-Nortestosterone
Testosterone < Methenolone < Methenolone
1α-Methyl-DHT (Mesterolone) < Testosterone < Testosterone
Stanozolol < 0.05 < 0.05
Methanedienone < 0.05 < 0.05

Structural Determinants of Ligand-Receptor Complex Stabilization (e.g., Role of C-2 Methyl Group)

The stability of the ligand-receptor complex is a critical factor in determining the biological activity of an androgen. This stability is governed by the specific molecular interactions between the steroid and the amino acid residues within the ligand-binding pocket (LBP) of the androgen receptor. The structure of the AR's LBP is a helical bundle that accommodates the steroid nucleus. frontiersin.org

Interactions with Other Steroid Receptors (e.g., GABAᴀ receptors by metabolites)

Beyond the androgen receptor, the metabolites of androgens can interact with other receptor systems, notably the GABAᴀ receptor in the central nervous system. Androsterone, a metabolite of testosterone and DHT, is a known positive allosteric modulator of the GABAᴀ receptor, which is the primary inhibitory neurotransmitter receptor in the brain. wikipedia.org This modulation can lead to anticonvulsant and anxiolytic effects. wikipedia.org

Recent research on the metabolism of 5α-androst-2-en-17-one, the parent compound of 2-Methyl-5α-androst-2-en-17-one, has identified several urinary metabolites, including 2α-hydroxy-5α-androst-3-en-17-one and 2β,3α-dihydroxy-5α-androstan-17-one. nih.gov Given that 2-Methyl-5α-androst-2-en-17-one is a derivative of 5α-androst-2-en-17-one, it is plausible that its metabolites would have similar structures. The generation of hydroxylated and reduced metabolites is a common metabolic pathway for androgens. Therefore, it is conceivable that metabolites of 2-Methyl-5α-androst-2-en-17-one could also act as modulators of the GABAᴀ receptor, although direct studies confirming this are currently lacking. Some anabolic androgenic steroids, such as 17α-methyltestosterone, have been shown to potentiate GABAergic synapses, though their mechanism of action may differ from that of neurosteroids like androsterone. nih.gov

Enzyme Inhibition and Modulation

In addition to receptor binding, 2-Methyl-5α-androst-2-en-17-one and its related compounds can exert biological effects by modulating the activity of key enzymes involved in steroid metabolism.

Modulation of Other Steroidogenic Enzymes

The biological activity of androgens is also regulated by a number of other enzymes, including 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 5α-reductase.

17β-Hydroxysteroid dehydrogenases are a family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.org For example, they convert the less active androstenedione (B190577) to the more potent testosterone. wikipedia.org The various isoforms of 17β-HSD have distinct tissue distributions and substrate specificities, playing a crucial role in regulating the local concentration of active androgens and estrogens. nih.govnih.gov A compound like 2-Methyl-5α-androst-2-en-17-one, with a ketone group at the C-17 position, could potentially act as a substrate for a reductive 17β-HSD, leading to the formation of the corresponding 17β-hydroxy metabolite.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a steroid influences its biological activity. For androstane (B1237026) derivatives, modifications to the steroidal rings and substituents can dramatically alter their interaction with biological targets like the androgen receptor (AR) or enzymes.

Modifications to the A-ring of the steroid nucleus are critical determinants of biological activity. The planarity of the A-ring and the A/B-ring junction appears to be a significant factor for the interaction of steroids with certain enzymes, such as aromatase. nih.govacs.org

Planarity and Double Bonds: The introduction of a double bond in the A-ring, as seen in 2-Methyl-5α-androst-2-en-17-one, contributes to the planarity of this region. acs.org Studies on related steroids suggest that this planarity is a requirement for anti-aromatase activity. acs.org For instance, research on A-ring modified androstenedione derivatives has shown that a double bond or an epoxide function can confer the necessary geometry for enzyme inhibition. acs.org Specifically, 3-deoxy steroidal olefins have demonstrated strong competitive inhibition of aromatase. nih.govcapes.gov.br

Methyl Group Substitution: The addition of a methyl group at the C2 position, as in the target compound, can enhance metabolic stability. wikipedia.org This modification can protect the steroid from enzymatic degradation, potentially prolonging its biological activity.

The substituent at the C-17 position of the steroid D-ring plays a pivotal role in determining the nature and potency of its biological effects.

C-17 Ketone: The presence of a ketone at the C-17 position, as found in 2-Methyl-5α-androst-2-en-17-one, is a common feature among many androgens and their precursors. This functional group can be a site for metabolic conversion. For example, the C-17 ketone can be reduced to a hydroxyl group, potentially altering the compound's activity. wikipedia.org Conversely, a C-17β hydroxyl group can be oxidized to a ketone. wikipedia.org

Esterification: While not present in the parent compound, attachment of esters at the C-17β hydroxyl group (if the ketone were reduced) is a common strategy to increase lipophilicity and create depot formulations for intramuscular injection. wikipedia.org Very long-chain esters can sometimes confer oral activity. wikipedia.org

Alkylation: The addition of a methyl or ethyl group at the C-17α position is known to significantly improve metabolic stability against first-pass metabolism, allowing for oral administration, though it can also confer hepatotoxicity. wikipedia.org

Cellular and Subcellular Effects (In Vitro Models)

In vitro models using specific cell lines are essential for elucidating the cellular and molecular mechanisms of action of steroid compounds. While specific data for 2-Methyl-5α-androst-2-en-17-one is not widely available, the effects of related androgens have been studied extensively.

The effects of androgens on cell viability are highly dependent on the cell type and context.

Prostate Cancer Cells: In androgen-dependent prostate cancer cell lines like LNCaP, androgens are known to promote cell survival and proliferation. nih.gov They can protect these cells from apoptosis (programmed cell death) induced by various stimuli. nih.gov This pro-survival effect is often mediated by the activation of specific signaling pathways. nih.gov

Osteoblastic Cells: In bone-derived cells, such as the human osteoblast-like cell line MG-63, androgens can influence proliferation and differentiation, suggesting a role in bone metabolism. nih.gov For example, testosterone enanthate has been shown to affect the viability and differentiation of MG-63 cells. nih.gov

Table 2: General Effects of Androgens on Cell Viability in Vitro

Cell Line General Effect Potential Mechanism Reference
LNCaP (Prostate Cancer) Promotes cell survival, inhibits apoptosis Activation of PI3K/Akt and MAPK/ERK pathways nih.gov
MG-63 (Osteoblast-like) Influences cell proliferation and differentiation Regulation of bone turnover pathways nih.gov

Androgens exert their effects by activating complex intracellular signaling cascades, primarily through the androgen receptor (AR). researchgate.netabeomics.com These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling: The classical genomic pathway involves the binding of the androgen to the AR in the cytoplasm. researchgate.net This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), leading to the regulation of target gene transcription. researchgate.netnih.gov

Non-Genomic Signaling: Androgens can also trigger rapid, non-genomic effects. These are mediated by AR located at the cell membrane or in the cytoplasm, leading to the activation of various kinase cascades. nih.govabeomics.com Key pathways include:

PI3K/Akt Pathway: Activation of this pathway is strongly linked to cell survival and is a known target of androgen signaling. nih.gov

MAPK/ERK Pathway: This cascade is also activated by androgens and plays a role in regulating cell survival and proliferation. nih.govresearchgate.net Androgens can increase the levels of phosphorylated (active) ERK proteins in cells like prostate cancer cells. nih.gov

The activation of signaling pathways by androgens ultimately results in changes in protein expression, which mediate the final biological response.

Regulation of Cell Cycle Proteins: In hormone-sensitive prostate cancer, androgens promote the transition from the G1 to the S phase of the cell cycle. nih.gov This is achieved by regulating the expression of key cell cycle proteins, such as increasing the expression of cyclin D1/D3 and modulating the activity of cell cycle inhibitors like p21. nih.gov

Metabolic Protein Regulation: Androgens can influence cellular metabolism by upregulating the expression of proteins involved in glucose uptake and glycolysis, such as glucose transporters (GLUT1, GLUT12) and key enzymes like hexokinase 2. nih.gov

Steroidogenic Proteins: The expression of proteins involved in steroid synthesis itself, such as the Steroidogenic Acute Regulatory (StAR) protein, is tightly controlled by various signaling pathways. nih.gov While androgens are the products of this pathway, feedback regulation can occur.

Androgen Receptor (AR) Expression: The expression and activity of the androgen receptor itself can be regulated. For example, in certain cancer cells, the AR can be reactivated through various mechanisms, including gene amplification or mutations. nih.gov Furthermore, other nuclear receptors, like the glucocorticoid receptor (GR), have been shown to regulate many of the same pathways in certain contexts. nih.gov

Table 3: Compounds Mentioned in this Article

Compound Name
2-Methyl-5α-androst-2-en-17-one
Androstenedione
Dehydroepiandrosterone (DHEA)
Dihydrotestosterone (DHT)
Testosterone

Derivatives and Structural Modifications of 2 Methyl 5α Androst 2 En 17 One

Synthesis of 17-Hydroxylated and Esterified Derivatives

Modifications at the C-17 position of 2-Methyl-5α-androst-2-en-17-one (B568814) are fundamental in creating a variety of derivatives. These transformations primarily involve the reduction of the 17-ketone and subsequent esterification, or the addition of alkyl groups.

Grignard Methylation at C-17 Position (e.g., Madol Synthesis)

A significant modification at the C-17 position is the introduction of a methyl group, a reaction that can be accomplished via a Grignard reaction. This process is notably used in the synthesis of 17α-methyl-5α-androst-2-en-17β-ol, a compound also known as desoxymethyltestosterone (DMT) or Madol. researchgate.net The synthesis involves the treatment of the parent ketone, 2-methyl-5α-androst-2-en-17-one, with a methylmagnesium halide (a Grignard reagent). researchgate.net This nucleophilic addition to the C-17 carbonyl group, followed by an aqueous workup, yields the tertiary alcohol, Madol. researchgate.net The 17α-methyl group is crucial as it enhances the oral bioavailability of the steroid. smolecule.com Madol was first synthesized in 1961 and has since been identified as a designer anabolic steroid. researchgate.netwikipedia.org

Table 1: Synthesis of Madol
Starting MaterialKey ReagentProductReference
2-Methyl-5α-androst-2-en-17-oneMethylmagnesium halide (Grignard Reagent)17α-Methyl-5α-androst-2-en-17β-ol (Madol) researchgate.net

Formation of 17-Esters (e.g., Propionate (B1217596), Acetate, Cypionate)

Esterification of the 17β-hydroxyl group is a common strategy to create long-acting prodrugs. To form these esters, the 17-ketone of 2-methyl-5α-androst-2-en-17-one must first be reduced to the corresponding 17β-alcohol, 2-methyl-5α-androst-2-en-17β-ol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165).

Once the 17β-alcohol is formed, it can be esterified with various carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) to yield esters such as propionate, acetate, and cypionate. chemicalbook.comnih.gov For example, the synthesis of testosterone (B1683101) cypionate involves reacting testosterone with cyclopentyl propionyl chloride in the presence of a base like pyridine. chemicalbook.com A similar principle applies to the 17β-alcohol derivative of 2-methyl-5α-androst-2-en-17-one. These ester derivatives are typically more oil-soluble and are released more slowly from the injection site, leading to a longer duration of action. nih.gov

Table 2: Examples of Steroid Ester Synthesis
Steroid AlcoholEsterifying AgentEster ProductGeneral Reference
Testosterone (17β-ol)Cyclopentyl propionyl chlorideTestosterone Cypionate chemicalbook.com
6-dehydro-16-methylene-17α-hydroxyprogesteroneAcetic AnhydrideChlormadinone Acetate nih.gov
PrednisoloneOrthoesters/AcidPrednisolone 17-esters google.com

Functionalization of the A-Ring (C-2, C-3 Positions)

The Δ² double bond in the A-ring of 2-methyl-5α-androst-2-en-17-one is a key site for chemical modifications, allowing for the introduction of various functional groups.

Epoxidation and Subsequent Hydrolysis to Diols

The C-2 to C-3 double bond can undergo epoxidation to form a steroid epoxide. nih.gov This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The resulting epoxide is a reactive intermediate.

Subsequent hydrolysis of the epoxide ring, usually under acidic or basic conditions, opens the ring to form a diol (a compound with two hydroxyl groups). researchgate.net This process can lead to the formation of 2,3-dihydroxy derivatives. For instance, the metabolism of Madol has been shown to produce dihydroxylated metabolites like 17α-methyl-5α-androstane-2β,3α,17β-triol, indicating that such transformations occur in biological systems as well. researchgate.net

Introduction of Hydroxyl and Keto Groups

Beyond diols, other hydroxyl and keto functionalities can be introduced into the A-ring. The oxidation of α-hydroxyketone moieties in the A-ring of certain steroids with reagents like bismuth trioxide in acetic acid has been reported to yield 2-hydroxy-3-keto-Δ¹-steroids. mdpi.com While this specific reaction starts from a different precursor, it demonstrates a method for creating such functionalities. Furthermore, the metabolism of Madol can result in isomeric enone metabolites, such as 17β-hydroxy-17α-methyl-5α-androst-3-en-2-one, which involves the formation of a keto group on the A-ring. researchgate.net

Exploring other Methylation Patterns on the Steroid Nucleus

The structure-activity relationship of steroids is significantly influenced by the position and orientation of methyl groups on the androstane (B1237026) nucleus. nih.govtaylorfrancis.com While the parent compound features a methyl group at C-2, other methylation patterns have been explored in various steroid frameworks to modulate biological activity. For example, the introduction of a methyl group at the 6α position, as seen in dimethisterone (B144797) (6α,21-dimethylethisterone), can alter the progestational activity and eliminate androgenic effects. wikipedia.org Modifications at other positions, such as C-1, C-4, or C-7, are also known to impact the anabolic-to-androgenic ratio and receptor binding affinity of steroids. taylorfrancis.comuomustansiriyah.edu.iq These explorations aim to create derivatives with more desirable and selective activity profiles. nih.gov

Heteroatom Substitution in the Steroid Skeleton (e.g., Oxa-Steroids)

The modification of the steroidal core of 2-Methyl-5α-androst-2-en-17-one through the substitution of a carbon atom with a heteroatom, such as oxygen, gives rise to a class of compounds known as oxa-steroids. This structural alteration can significantly influence the biological activity and pharmacokinetic profile of the resulting analog. A prominent example of this is the synthetic androstane steroid, oxandrolone (B1677835), which is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org

Oxandrolone's structure is characterized by the replacement of the C2 carbon with an oxygen atom, classifying it as a 2-oxa-steroid. wikipedia.org This modification, along with a methyl group at the C17α position, results in a compound with a high anabolic-to-androgenic ratio (AAR) of 10:1, a significant increase compared to testosterone's 1:1 ratio. mdpi.com The introduction of the oxygen atom into the A-ring of the steroid nucleus alters the molecule's interaction with metabolic enzymes and target receptors. wikipedia.orgmdpi.com

Research has also explored non-methylated analogs to mitigate potential hepatotoxicity associated with C-17α alkylation. mdpi.com The synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one, a non-methylated analog of oxandrolone, has been reported. mdpi.comresearchgate.net It is hypothesized that such 17α-alkyl-free 2-oxa steroids may retain high androgenic activity while reducing the risk of liver toxicity. mdpi.com

Table 1: Comparison of 2-Methyl-5α-androst-2-en-17-one and Related Oxa-Steroids

Compound Name Key Structural Features Note
2-Methyl-5α-androst-2-en-17-one Methyl group at C2, double bond at C2, ketone at C17 Parent compound
Oxandrolone (17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one) Oxygen at C2 (2-oxa), methyl group at C17α, hydroxyl at C17β A well-known synthetic anabolic steroid. wikipedia.orgmdpi.com
17β-Hydroxy-2-oxa-5α-androstan-3-one Oxygen at C2 (2-oxa), hydroxyl at C17β, no C17α alkylation A non-methylated analog of oxandrolone. mdpi.comresearchgate.net

Structure-Based Design of Novel Analogs

Rational Design for Modulating Molecular Targets

The rational design of novel analogs of 2-Methyl-5α-androst-2-en-17-one is a key strategy for developing compounds with improved therapeutic profiles. This approach often focuses on modulating the activity of specific molecular targets, primarily the androgen receptor (AR) and enzymes involved in androgen metabolism, such as 5α-reductase. nih.govresearchgate.net The goal is to create analogs with enhanced selectivity and efficacy, potentially for conditions like prostate cancer. nih.govresearchgate.net

Efforts in this area have led to the design of androstane derivatives that act as dual 5α-reductase inhibitors and androgen receptor antagonists. researchgate.net Although not all of these are direct derivatives of 2-Methyl-5α-androst-2-en-17-one, the principles are applicable. For instance, the synthesis of androst-17β-amide compounds has been undertaken to target both the AR and 5α-reductase. researchgate.net These rationally designed molecules aim to inhibit testosterone-stimulated cell proliferation with high selectivity. researchgate.net

The design process often involves computational methods like molecular docking to predict how a modified steroid will bind to its target protein. nih.gov For example, modifications to the steroid scaffold can be designed to force the androgen receptor into an antagonistic conformation, thereby blocking its activity. researchgate.net The development of second-generation antiandrogens like enzalutamide (B1683756) showcases the success of rational drug design in targeting the AR. nih.gov Similar strategies can be envisioned for creating novel analogs of 2-Methyl-5α-androst-2-en-17-one with tailored activities.

Impact of Structural Modifications on In Vitro Metabolic Stability

Structural modifications to 2-Methyl-5α-androst-2-en-17-one can have a significant impact on its metabolic stability. The in vivo metabolism of the related compound 5α-androst-2-en-17-one has been studied, revealing more than 15 different metabolites. dshs-koeln.de This indicates that the parent structure undergoes extensive metabolic transformation in the body. dshs-koeln.de One of the main metabolites identified was 2β,3α-dihydroxy-5α-androstan-17-one. dshs-koeln.de

A key strategy to enhance metabolic stability is the introduction of an ester linkage at the 17β-hydroxy group. The propionate ester of 2-Methyl-5alpha-androst-2-en-17beta-ol, for example, is designed for delayed hepatic metabolism and a prolonged half-life compared to its non-esterified counterpart. This modification protects the 17-hydroxyl group from rapid oxidation.

Furthermore, research into the metabolites of related compounds like oxandrolone provides insights into metabolic pathways and how to design more stable analogs. For oxandrolone, long-term metabolites such as 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α–androsta-13-en-3-one have been synthesized and characterized to improve detection windows in anti-doping tests. wada-ama.org The identification of these stable metabolites suggests that modifications at and around the D-ring can significantly influence metabolic fate.

Table 2: Identified Metabolites of the Related Compound 5α-androst-2-en-17-one

Metabolite Configuration Note
2β,3α-dihydroxy-5α-androstan-17-one 5α-configuration A primary urinary metabolite. dshs-koeln.de
Multiple dihydroxy- and trihydroxy-metabolites 5α- and 5β-configurations Over 15 metabolites have been detected. dshs-koeln.de
Etiocholanolone (B196237) 5β-configuration The administration of 5α-androst-2-en-17-one was found to impact levels of this endogenous steroid. dshs-koeln.de
5β-androstanediol 5β-configuration Levels of this endogenous steroid were also affected by 5α-androst-2-en-17-one administration. dshs-koeln.de

Advanced Analytical Methodologies for Characterization and Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 2-Methyl-5alpha-androst-2-en-17-one. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The olefinic proton at the C-3 position would likely appear as a multiplet in the downfield region, typically between 5.0 and 6.0 ppm, due to the double bond. The methyl group at the C-2 position would produce a singlet or a narrow multiplet in the vinylic methyl region, around 1.6-1.8 ppm. The two angular methyl groups at C-10 and C-13 would be observed as sharp singlets in the upfield region, generally below 1.0 ppm. The numerous methylene and methine protons of the steroid backbone would produce a complex series of overlapping multiplets in the region of 1.0 to 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon at the C-17 position is expected to have the most downfield chemical shift, typically in the range of 210-220 ppm. The two olefinic carbons at C-2 and C-3 would resonate in the region of 120-140 ppm. The carbon of the methyl group attached to the double bond at C-2 would likely appear around 20-25 ppm. The quaternary carbons at C-10 and C-13, as well as the other saturated carbons of the steroid nucleus, would produce signals in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning the specific ¹H and ¹³C signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the steroid rings. HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2 Methyl1.7 (s)22
C-35.4 (m)125
C-18 Methyl0.8 (s)14
C-19 Methyl0.9 (s)12
C-17-220

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern of the steroid nucleus is often complex but can provide valuable structural information. Common fragmentation pathways for steroids involve cleavages of the rings and loss of small neutral molecules. For this compound, characteristic fragments would likely arise from cleavages in the D-ring around the ketone functional group and from rearrangements in the A-ring containing the double bond.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is used to calculate the elemental composition of the ions, which serves to confirm the molecular formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometry Data for this compound
IonExpected m/zSignificance
[M]⁺286Molecular Ion
[M-CH₃]⁺271Loss of a methyl group
[M-C₂H₄]⁺258Retro-Diels-Alder fragmentation of A-ring
[M-C₃H₅O]⁺229Cleavage of the D-ring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used for the characterization of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the five-membered ring ketone at C-17. This peak is typically observed in the range of 1740-1750 cm⁻¹. The carbon-carbon double bond (C=C) in the A-ring would give rise to a weaker absorption band around 1640-1680 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show an absorption maximum (λ_max) corresponding to the π → π* electronic transition of the trisubstituted carbon-carbon double bond. This absorption is likely to be in the short-wavelength UV region, typically below 220 nm. The n → π* transition of the carbonyl group is also expected, but it is generally a weak absorption and may be observed at a longer wavelength, around 280-300 nm.

Interactive Data Table: Expected Spectroscopic Data for this compound
TechniqueFunctional GroupExpected Absorption
IR SpectroscopyC=O (ketone)1740-1750 cm⁻¹
IR SpectroscopyC=C (alkene)1640-1680 cm⁻¹
UV-Vis SpectroscopyC=C (π → π)< 220 nm
UV-Vis SpectroscopyC=O (n → π)280-300 nm

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. For GC-MS analysis, this compound may be analyzed directly or after derivatization to improve its chromatographic properties and detection sensitivity. Common derivatization agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The compound is separated from other components of a mixture based on its volatility and interaction with the stationary phase of the GC column. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. After separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a fingerprint for identification. GC-MS is a highly sensitive and specific method for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. This compound can be analyzed by reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time in HPLC is dependent on the specific column, mobile phase composition, flow rate, and temperature. Detection is commonly achieved using a UV detector, set at a wavelength where the compound absorbs light. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. HPLC is a robust and reliable method for the determination of the purity and concentration of this compound in various samples.

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Tracking

Isotope Ratio Mass Spectrometry is a powerful technique used to determine the isotopic composition of elements within a sample, providing insights into its origin and metabolic fate. In metabolic tracking studies, a compound is synthesized with a stable isotope label (e.g., Deuterium, ¹³C) and administered. IRMS, often coupled with gas or liquid chromatography and high-resolution mass spectrometry, can then distinguish the labeled compound and its metabolites from endogenous substances in biological samples like urine.

A pivotal study on the parent compound, 5alpha-androst-2-en-17-one, utilized this exact approach. britannica.com Researchers administered a twofold-deuterated version of 5alpha-androst-2-en-17-one to track its metabolism. britannica.com

Key Findings from the Study on 5alpha-androst-2-en-17-one:

ParameterFindingCitation
Isotope Label Twofold-Deuterated britannica.com
Administration Single Oral Dose britannica.com
Metabolites Detected Over 15 deuterium-labeled metabolites britannica.com
Detection Window Up to 9 days post-administration britannica.com
Unexpected Discovery Conversion of the 5α-steroid into metabolites with a 5β-configuration, a metabolic pathway not previously reported for this class of compounds. britannica.comslideshare.net

This type of study, if conducted on this compound, would elucidate how the addition of the 2-methyl group influences its metabolic pathways and excretion timeline.

Analytical Strategies for Stereoisomer Differentiation

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Differentiating between them is critical as they can have different biological activities.

Chiral Chromatography Methods

Chiral chromatography is the gold standard for separating stereoisomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

General Principles of Chiral Chromatography for Steroid Analysis:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for their broad applicability in separating steroid isomers.

Mobile Phase Optimization: The choice of solvent (e.g., normal-phase like hexane/ethanol or reversed-phase like acetonitrile/water) and additives can be adjusted to improve resolution between stereoisomers.

Method Development: A screening approach is often used, testing a compound against a variety of chiral columns and mobile phases to find the optimal conditions for separation.

While specific chiral chromatography methods for this compound have not been published, the principles described are standard for developing a method to separate its potential stereoisomers.

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules, including the relative and absolute configuration of stereocenters.

For complex molecules like steroids, advanced NMR experiments are necessary:

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. These experiments detect protons that are close to each other in space (typically < 5 Å), allowing for the determination of the relative orientation of atoms and substituent groups on the steroid's ring structure. For example, the spatial relationship between the angular methyl groups and adjacent protons can confirm ring junctions and the α or β orientation of substituents.

In studies of related steroids, NMR was used to definitively identify the structure of metabolites isolated from urine samples. researchgate.net For 17α-methyl steroids, ¹H and ¹³C NMR have been shown to differentiate between 17-epimers by observing distinct chemical shifts for carbons C12 through C18 and for the C18 protons.

Summary of Applicable NMR Techniques for Stereochemical Assignment:

NMR TechniqueApplication in Steroid Analysis
1D ¹H and ¹³C NMR Provides initial information on the chemical environment of protons and carbons. Differences in chemical shifts can indicate different stereoisomers.
2D COSY Identifies proton-proton spin couplings, helping to trace out the carbon skeleton.
2D HSQC/HMBC Correlates proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for unambiguous assignment of the NMR signals.
2D NOESY/ROESY Reveals through-space proximity of protons, which is essential for determining the relative configuration of asymmetric centers and the overall 3D shape of the molecule.

Future Research Directions and Theoretical Applications

Elucidation of Undocumented Enzymatic Pathways

The metabolism of synthetic androgens is a critical determinant of their biological activity and duration of action. For 2-Methyl-5alpha-androst-2-en-17-one, significant questions remain regarding its biotransformation. Future research should prioritize the identification and characterization of the enzymatic pathways responsible for its metabolism, drawing parallels from and building upon recent discoveries related to its non-methylated analogue.

Detailed Investigation of 5β-Metabolite Formation

A pivotal area for future research is the investigation into the potential metabolic conversion of the 5α-configured this compound into metabolites with a 5β-configuration. This line of inquiry is prompted by recent, unexpected findings in the metabolism of its parent compound, 5α-androst-2-en-17-one (also known as 2EN). Studies on 2EN revealed the presence of urinary metabolites with a 5β-androstanediol structure, a conversion previously unreported for a 5α-steroid and considered a significant discovery. nih.govresearchgate.net

The conversion of a 5α-steroid to metabolites with a 5β-configuration is a novel metabolic pathway that requires further investigation. nih.gov Researchers noted that this transformation had a significant impact on endogenous steroid levels, particularly etiocholanolone (B196237). researchgate.net Given that the administered compound has a 5α-pharmacophore, the presence of 5β-metabolites was an unexpected result that warrants deeper exploration. nih.govresearchgate.net

Future studies on this compound should therefore be designed to determine if the addition of the 2-methyl group influences this unusual 5α to 5β inversion. It is crucial to ascertain whether this compound also yields 5β-metabolites and to identify the structures of these potential products.

Characterization of Novel Biotransformation Enzymes

The discovery of 5β-metabolites from a 5α-precursor implies the involvement of uncharacterized or poorly understood enzymatic activities. nih.gov The enzymes responsible for this conversion in the metabolism of 5α-androst-2-en-17-one have not been identified, representing a significant gap in our understanding of steroid biotransformation.

Parent CompoundIdentified Metabolites
5α-androst-2-en-17-one2α-hydroxy-5α-androst-3-en-17-one (M1)
2β,3α-dihydroxy-5α-androstan-17-one (M2)
3α,4β-dihydroxy-5α-androstan-17-one (M3)
Over 15 deuterium-labeled metabolites detected in total

This table is based on metabolites identified for the parent compound 5α-androst-2-en-17-one as reported in literature. researchgate.net

A similar comprehensive investigation is needed for the 2-methylated variant to see how the methyl group affects these biotransformations. This could involve in-vitro studies with human liver microsomes or recombinant enzymes, as well as microbial biotransformation models, which have proven successful in synthesizing steroid metabolites. wada-ama.org

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful, predictive approach to understanding and manipulating the biological activity of steroids. For this compound, these in silico techniques can provide foundational insights into its behavior at a molecular level, guiding future laboratory research.

In Silico Prediction of Molecular Interactions and Binding Affinities

Molecular docking and simulation are essential tools for predicting how a ligand like this compound will interact with biological targets. Future computational studies should focus on modeling the binding of this compound to key proteins in androgen signaling and metabolism, such as the androgen receptor (AR), 5α-reductase, and various hydroxysteroid dehydrogenases (HSDs).

These in silico models can predict the binding affinity and orientation of the compound within the active site of these proteins. A key research question is how the presence and stereochemistry of the C-2 methyl group alter these interactions compared to the non-methylated 5α-androst-2-en-17-one. Such studies can help hypothesize its potency and metabolic stability before extensive biological testing is undertaken.

Rational Design of Derivatives with Tuned Activity Profiles

The insights gained from molecular modeling can be directly applied to the rational design of new derivatives with specific, desirable properties. By understanding the structure-activity relationships (SAR) of this compound, medicinal chemists can theoretically introduce modifications to its structure to "tune" its activity profile.

For instance, if modeling suggests that the C-2 methyl group enhances binding to the androgen receptor but also leads to rapid inactivation by a specific metabolic enzyme, derivatives could be designed to shield the molecule from that enzyme without compromising AR affinity. This approach has been used to develop other steroids with improved therapeutic or research characteristics. Future work could explore the synthesis of derivatives like 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate, building on known related structures. nih.gov

Reaction Mechanism Predictions for Novel Synthetic Routes

Computational chemistry is also invaluable for optimizing the synthesis of complex molecules. While synthetic routes exist for the parent compound, 5α-androst-2-en-17-one, starting from precursors like epiandrosterone (B191177), these may not be optimal for the 2-methylated version. researchgate.netgoogle.comresearchgate.net

Quantum mechanical calculations can be employed to model reaction mechanisms for novel synthetic pathways. These models can predict transition state energies, identify the most energetically favorable routes, and anticipate potential side reactions or the formation of impurities. This predictive power can save significant time and resources in the laboratory by focusing efforts on the most promising synthetic strategies, ultimately leading to more efficient and higher-yielding production of this compound and its future derivatives.

Exploration of 2-Methyl-5α-androst-2-en-17-one (B568814) as a Chemical Probe

The unique structural framework of steroids, characterized by a rigid four-ring system, makes them valuable scaffolds in medicinal chemistry and chemical biology. While direct research on 2-Methyl-5α-androst-2-en-17-one as a chemical probe is not extensively documented, its potential can be inferred from the broader applications of similar steroidal compounds.

Development of Ligands for Specific Protein Targets in Chemical Biology

The steroidal nucleus is a privileged scaffold that interacts with a wide array of biological targets, most notably nuclear hormone receptors. Beyond their endocrine roles, steroids and their derivatives can be modified to serve as specific ligands for other proteins, acting as inhibitors, agonists, or antagonists. For instance, derivatives of the related compound 5α-androst-2-en-17-one have been synthesized to create aminosteroids with potential anti-inflammatory or fungicidal activity. researchgate.netresearchgate.net This highlights the potential of the androstane (B1237026) skeleton as a starting point for developing novel bioactive molecules.

The structure of 2-Methyl-5α-androst-2-en-17-one, with its methyl group at the C-2 position and a ketone at C-17, offers specific sites for chemical modification. These modifications could be used to generate a library of derivatives to screen against various protein targets. The development of such ligands is a key strategy in chemical biology for probing protein function and for the initial stages of drug discovery. The conversion of the parent compound, 5α-androst-2-en-17-one, into various metabolites, including dihydroxy derivatives, demonstrates that the steroid core can be functionalized to interact with biological systems in diverse ways. nih.govresearchgate.net Theoretically, 2-Methyl-5α-androst-2-en-17-one could be used to develop selective ligands for enzymes involved in steroid metabolism or for other unrelated protein targets, although specific research in this area is yet to be published.

Use as a Scaffold for Material Science Applications (if applicable to steroidal structures)

In material science, there is a growing interest in using well-defined molecular architectures as building blocks for novel materials. Steroids, with their rigid and predictable three-dimensional structures, are attractive candidates for such applications. nih.gov While the use of 2-Methyl-5α-androst-2-en-17-one itself in material science is not documented, the general class of steroidal compounds provides a basis for its potential application.

Steroid-based scaffolds are being explored in tissue engineering, particularly for bone regeneration. nih.govnih.gov These scaffolds can provide a temporary, biocompatible, and biodegradable structure that supports cell attachment, proliferation, and differentiation. mdpi.comyoutube.comyoutube.com The principle involves using the steroid molecule as a rigid core to which other functional groups or polymers can be attached to create materials with specific mechanical and biological properties. For example, synthetic polymers combined with steroids have been investigated for their biomechanical properties and controllability. nih.gov

Theoretically, the rigid structure of 2-Methyl-5α-androst-2-en-17-one could be exploited to create liquid crystals, gels, or other organized molecular assemblies. By functionalizing the ketone group at C-17 or other positions on the steroid ring system, it could be possible to link these molecules together into larger supramolecular structures. However, this remains a theoretical application, as the primary research focus for steroidal structures remains within the life sciences.

Green Chemistry Approaches in 2-Methyl-5α-androst-2-en-17-one Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of steroids, which often involves multi-step processes and hazardous reagents, is a prime area for the application of these principles. researchgate.netresearchgate.net

Development of More Sustainable Synthetic Methods

Traditional methods for synthesizing steroid derivatives can be lengthy, costly, and generate significant waste. researchgate.net For instance, the synthesis of the related compound 5α-androst-2-en-17-one can involve the use of p-toluenesulfonates and high temperatures in solvents like pyridine. google.com The search for greener alternatives is an active area of research in steroid chemistry. researchgate.netiaea.org

Key strategies for developing more sustainable synthetic methods for steroids, which could be applied to 2-Methyl-5α-androst-2-en-17-one, include:

Heterogeneous Catalysis: Using solid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and often avoiding the use of toxic heavy metals. researchgate.net

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and the ability to use less solvent. researchgate.net

Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ionic liquids or even water where possible. researchgate.net

Green Chemistry ApproachDescriptionPotential Benefit for Steroid Synthesis
Heterogeneous CatalysisUse of solid-phase catalysts that are easily separated and recycled.Reduces catalyst waste and avoids toxic heavy metals. researchgate.net
Microwave-Assisted SynthesisApplication of microwave energy to heat reactions.Decreases reaction times, increases yields, and reduces solvent use. researchgate.net
BiocatalysisUse of enzymes or whole microorganisms as catalysts.Offers high selectivity and mild reaction conditions, reducing byproducts. bohrium.commdpi.com
Use of Greener SolventsReplacing hazardous solvents with options like ionic liquids or water.Improves the safety and environmental profile of the synthesis. researchgate.net

Enzyme-Catalyzed Synthesis for Improved Selectivity and Efficiency

Biocatalysis, using either isolated enzymes or whole microorganisms, has emerged as a powerful tool in green chemistry for steroid synthesis. bohrium.commdpi.com Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which can significantly simplify synthetic routes and reduce the formation of unwanted byproducts. bohrium.com

For the synthesis of a specific molecule like 2-Methyl-5α-androst-2-en-17-one, enzymes could be employed for key transformation steps. For example:

Hydroxysteroid dehydrogenases (HSDs): These enzymes are crucial in the biosynthesis and metabolism of steroids and can be used for selective oxidation and reduction of hydroxyl and keto groups. wikipedia.org A 17β-HSD could be used in the final step to produce the corresponding 17-ol derivative if desired.

Engineered Microorganisms: Whole-cell biocatalysis using engineered strains of bacteria, such as Mycobacterium, is being developed for the efficient production of steroid intermediates. mdpi.com These engineered microbes can be designed to perform multiple reaction steps, streamlining the synthesis process. mdpi.comrsc.org For example, engineered E. coli cells have been used for the synthesis of boldenone, demonstrating the potential of single-cell biocatalytic cascades. rsc.org

While specific enzymatic routes for 2-Methyl-5α-androst-2-en-17-one have not been published, the extensive research into biocatalytic methods for other steroids provides a strong foundation for developing such processes. bohrium.commdpi.com The goal would be to create a more efficient, selective, and environmentally friendly synthesis compared to traditional chemical methods.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of 2-Methyl-5alpha-androst-2-en-17-one?

  • Methodological Answer : Detailed experimental protocols must include reagent purity (e.g., ≥95% by HPLC), solvent ratios, reaction temperatures (±1°C precision), and catalyst concentrations. For example, use inert gas purging (argon/nitrogen) to prevent oxidation. Characterization via NMR (1H/13C) and mass spectrometry (HRMS) is critical to confirm structural integrity. Cross-reference with published spectra in databases like NIST Chemistry WebBook . Document deviations (e.g., unexpected side products) in supplementary materials .

Q. What analytical methods are most reliable for validating the purity of this compound?

  • Methodological Answer : Combine orthogonal techniques:

  • Chromatography : HPLC with UV detection (λ = 240 nm) and a C18 column (acetonitrile/water gradient).
  • Spectroscopy : FT-IR to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and 2D NMR (COSY, HSQC) for stereochemical verification.
  • Elemental analysis : Carbon/hydrogen content within ±0.3% of theoretical values.
    Inconsistent results require recalibration using certified reference materials .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber vials at −20°C under anhydrous conditions (use molecular sieves). Monitor degradation via periodic LC-MS analysis. Avoid freeze-thaw cycles, as crystallization may alter bioavailability. For long-term stability (>6 months), validate with accelerated stability studies (40°C/75% RH for 1 month) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables such as:

  • Cell lines/animal models : Compare androgen receptor (AR) expression levels (e.g., LNCaP vs. HEK293).
  • Dose-response curves : Validate EC50 values using standardized assays (e.g., luciferase reporter assays).
  • Batch variability : Trace synthetic routes and purity levels of the compound used in conflicting studies.
    Publish raw datasets and statistical codes for transparency .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in androgen receptor modulation?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled dihydrotestosterone (³H-DHT) and AR-positive cell lysates.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., PSA, TMPRSS2).
  • Molecular docking : Compare binding affinity predictions (AutoDock Vina) with crystallographic data of AR-ligand complexes.
    Include negative controls (e.g., AR antagonists like enzalutamide) to confirm specificity .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use Schrödinger’s QikProp to estimate logP (partition coefficient), CYP450 inhibition, and bioavailability.
  • MD simulations : GROMACS for ligand-receptor stability analysis (≥100 ns trajectories).
    Validate in vitro with Caco-2 permeability assays and hepatic microsomal stability tests. Discrepancies between in silico and in vivo data require re-parameterization of force fields .

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Collaborative inter-laboratory studies : Share samples between labs to control for instrument variability (e.g., NMR magnet strength, LC column age).
  • Standardized protocols : Adopt ICH Q2(R1) guidelines for analytical method validation.
  • Data repositories : Upload spectra to open-access platforms (e.g., NMRShiftDB) for peer validation .

Methodological Best Practices

Q. How should researchers document synthetic procedures to meet reproducibility standards?

  • Guidelines :

  • Step-by-step protocols : Include exact masses (e.g., 2.34 g, not “~2.3 g”), reaction monitoring intervals (e.g., TLC every 30 min), and quenching methods.
  • Batch records : Log environmental conditions (humidity, temperature) and equipment calibration dates.
  • Supplementary files : Provide raw chromatograms and spectral peaks (δ in ppm, J in Hz) .

Q. What are the ethical considerations for handling and disposing of this compound in laboratory settings?

  • Safety protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Spill management : Absorb with vermiculite, avoid inhalation (use fume hoods).
    Reference GHS guidelines for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.